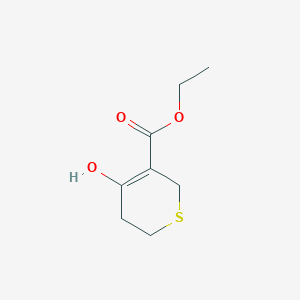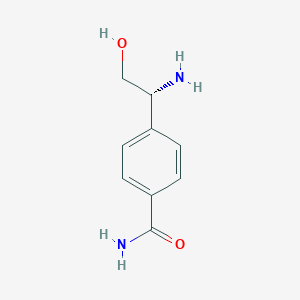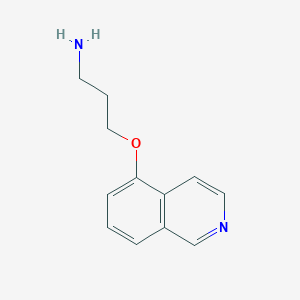
ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a sulfur analog of pyran
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a thiol compound in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-3,6-dihydro-2H-thiopyran-5-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-3,6-dihydro-2H-tetrahydrothiopyran-5-carboxylate.
Substitution: Formation of various substituted thiopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: Similar structure but with a pyran ring instead of a thiopyran ring.
Uniqueness
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H12O3S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h9H,2-5H2,1H3 |
Clave InChI |
BHJORBVSWUGJBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCSC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate](/img/structure/B13111034.png)
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)



![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)


![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)





